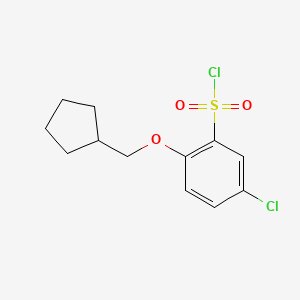![molecular formula C14H16ClNO B1453958 [4-(Phenoxymethyl)phenyl]methanamine hydrochloride CAS No. 1170512-40-9](/img/structure/B1453958.png)
[4-(Phenoxymethyl)phenyl]methanamine hydrochloride
Overview
Description
“[4-(Phenoxymethyl)phenyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1170512-40-9 . It has a molecular weight of 249.74 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is [4-(phenoxymethyl)phenyl]methanamine hydrochloride . The InChI code for this compound is 1S/C14H15NO.ClH/c15-10-12-6-8-13(9-7-12)11-16-14-4-2-1-3-5-14;/h1-9H,10-11,15H2;1H .Physical And Chemical Properties Analysis
The compound has a melting point of 259-260 . It is a powder in physical form .Scientific Research Applications
Catalytic Applications in Organic Synthesis : A study by Roffe et al. (2016) reported the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their subsequent use in C–H bond activation to form unsymmetrical NCN′ pincer palladacycles. These compounds were characterized and demonstrated good activity and selectivity in catalytic applications, suggesting potential utility in organic synthesis (Roffe et al., 2016).
Synthesis and Characterization of Novel Polymers : Sabbaghian et al. (2015) described the synthesis of new diamines containing the [4-(Phenoxymethyl)phenyl]methanamine structure for the development of poly(keto ether ether amide)s. These polymers were extensively characterized, showing high thermal stability and enhanced solubility, potentially useful in advanced material applications (Sabbaghian et al., 2015).
Photocytotoxicity in Cancer Research : Basu et al. (2014, 2015) synthesized Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and demonstrated their photocytotoxic properties. These complexes showed significant ability to generate reactive oxygen species and cause cell death by apoptosis upon light exposure, suggesting potential applications in cancer treatment (Basu et al., 2014), (Basu et al., 2015).
Development of Monoamine Oxidase Inhibitors : Ding and Silverman (1992) reported the synthesis of 4-(aminomethyl)-1-phenyl-2-pyrrolidinone hydrochlorides, a new class of monoamine oxidase B inactivators. These compounds represent a novel approach to targeting monoamine oxidase for potential therapeutic applications (Ding & Silverman, 1992).
Quantitative Structure-Activity Relationship Studies : Mente et al. (2008) utilized QSAR models to evaluate activities for compounds in the phenoxyphenyl-methanamine class, finding intuitive relationships for their biological activities. This research is crucial for understanding the structure-activity relationship of these compounds (Mente et al., 2008).
Synthesis of Novel Schiff Bases : Kaitner and Pavlovic (1995) synthesized 2-methoxy-4-(p-tolyliminomethyl)phenol, a Schiff base with two phenyl rings bridged by a C=N imino moiety, showing significant potential for chemical applications (Kaitner & Pavlovic, 1995).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
[4-(phenoxymethyl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c15-10-12-6-8-13(9-7-12)11-16-14-4-2-1-3-5-14;/h1-9H,10-11,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXSUEBLSCEPSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Phenoxymethyl)phenyl]methanamine hydrochloride | |
CAS RN |
1170512-40-9 | |
| Record name | [4-(phenoxymethyl)phenyl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



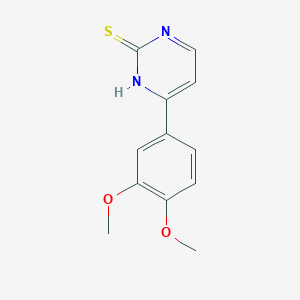
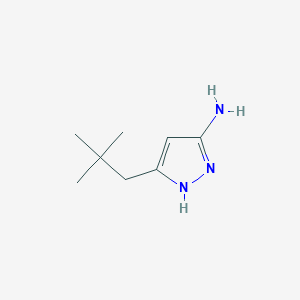
![[4-(1-Methyl-1-phenylethyl)phenoxy]acetyl chloride](/img/structure/B1453879.png)
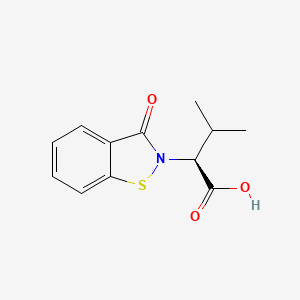
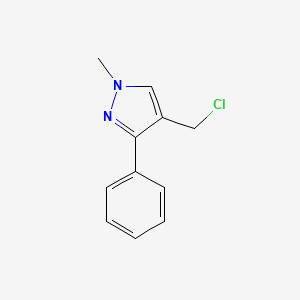
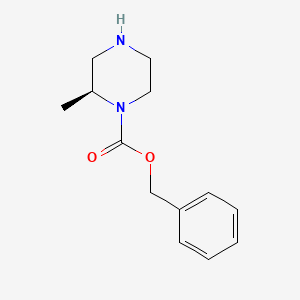
![7-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1453883.png)
![4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid](/img/structure/B1453884.png)


![3-[(2,4-Difluorophenyl)sulfanyl]piperidine](/img/structure/B1453891.png)
![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1453893.png)

